molecular formula C13H14N2O4S2 B5478049 2,5-dimethoxy-N'-(2-thienylmethylene)benzenesulfonohydrazide

2,5-dimethoxy-N'-(2-thienylmethylene)benzenesulfonohydrazide

Cat. No.: B5478049
M. Wt: 326.4 g/mol
InChI Key: PFKMYGFLPKLTEA-ZROIWOOFSA-N
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Description

The compound “2,5-dimethoxy-N’-(2-thienylmethylene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry, and a 2,5-dimethoxy group, which suggests the presence of two methoxy (–OCH3) groups on a benzene ring. The “N’-(2-thienylmethylene)” part indicates a thiophene ring attached to the molecule via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the aromatic rings (benzene and thiophene) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzenesulfonohydrazide group might be expected to undergo reactions typical of hydrazides, while the methoxy groups could potentially be involved in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the ether groups might suggest a relatively low polarity .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The study and application of “2,5-dimethoxy-N’-(2-thienylmethylene)benzenesulfonohydrazide” would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2,5-dimethoxy-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-18-10-5-6-12(19-2)13(8-10)21(16,17)15-14-9-11-4-3-7-20-11/h3-9,15H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKMYGFLPKLTEA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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